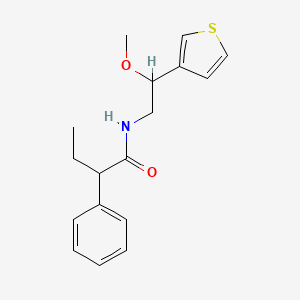

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-15(13-7-5-4-6-8-13)17(19)18-11-16(20-2)14-9-10-21-12-14/h4-10,12,15-16H,3,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMGOGILRITFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide typically involves the reaction of 2-methoxyethylamine with 3-thiophenecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with 2-phenylbutanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy group may play a role in binding to target proteins or enzymes, modulating their activity. The phenylbutanamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

N-[2-(Thiophen-3-yl)ethyl]piperazinyl Quinolones

- Structure: Features a thiophen-3-yl ethyl group linked to a piperazinyl quinolone core.

- Key Differences: The quinolone core replaces the butanamide, and the piperazine ring introduces basicity.

- Relevance : Demonstrated antibacterial activity against Gram-positive and Gram-negative pathogens, suggesting that the thiophen-ethyl group may enhance bioactivity through membrane interaction or enzyme inhibition .

(E)-2-((3-Ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic Acid

- Structure: Contains a thiophene ring fused to a cyclohexene system and a phenylbutenoic acid chain.

- Key Differences : The carboxylic acid and ethoxycarbonyl groups increase hydrophilicity compared to the methoxy and amide groups in the target compound.

- Relevance : Synthesized via a Petasis reaction, highlighting the utility of boronic acids in constructing complex thiophene-containing architectures .

Thiophene Fentanyl Hydrochloride

- Structure : Opioid derivative with a thiophene ring replacing the traditional phenethyl group in fentanyl.

- Key Differences : The piperidine and aniline moieties contrast with the butanamide core.

- Relevance : The thiophene substitution modulates receptor binding affinity, illustrating how heterocyclic substitutions can fine-tune pharmacological profiles .

Physicochemical Properties

- Key Insight : The methoxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like thiophene fentanyl.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 303.4 g/mol. The presence of the thiophene ring and the butanamide moiety contributes to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 1448029-08-0 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through various methods, such as the Paal-Knorr synthesis.

- Alkylation : The thiophene ring is alkylated with a suitable methoxyethyl halide.

- Formation of Butanamide Moiety : The intermediate product reacts with phenylbutanoyl chloride in the presence of a base like triethylamine.

These synthetic routes are essential for producing the compound in sufficient purity and yield for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene and phenyl groups are thought to facilitate binding to these targets, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The structural features may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.

- Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further exploration into its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Structure–Activity Relationship (SAR) : Research has demonstrated that modifications in the thiophene or phenyl groups can significantly alter biological activity. For instance, substituents at specific positions on the phenyl moiety have been shown to enhance antimicrobial activity .

Compound IC50 (μM) against NIH/3T3 This compound TBD Related Compound A 148.26 Related Compound B 187.66 - In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines, indicating that certain derivatives possess significant activity while maintaining low toxicity to normal cells .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide?

Answer:

Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between 2-phenylbutanoic acid and the 2-methoxy-2-(thiophen-3-yl)ethylamine intermediate. This minimizes racemization .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to separate the product from byproducts. Monitor purity via TLC or HPLC .

- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of the thiophene moiety .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the thiophene protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.3 ppm), and amide proton (δ ~6.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures. The thiophene ring planarity and amide hydrogen bonding are critical structural features .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~358.4 g/mol) .

Advanced: How can density functional theory (DFT) be applied to model the electronic properties of this compound?

Answer:

- Functional Selection : Combine the B3LYP hybrid functional (Becke’s exact exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to balance accuracy and computational cost for geometry optimization and electronic structure analysis .

- Key Analyses :

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions. Thiophene rings often lower the LUMO, enhancing electrophilicity .

- Electrostatic Potential Maps : Visualize electron-rich regions (amide oxygen, thiophene sulfur) for predicting hydrogen-bonding or π-stacking interactions .

- Software : Gaussian 16 or ORCA with solvent effects modeled via the PCM approach .

Advanced: What experimental and computational approaches are suitable for analyzing potential biological interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with hydrophobic pockets). The thiophene and phenyl groups may engage in π-π stacking, while the amide participates in hydrogen bonding .

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Cellular Uptake : Track intracellular localization via fluorescence tagging (e.g., BODIPY derivatives) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Advanced: How can reaction mechanisms for derivative synthesis (e.g., sulfonamide analogs) be elucidated?

Answer:

- Mechanistic Probes :

- Computational Tools :

Basic: What are the critical stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep under inert gas at −20°C in amber vials to prevent photodegradation. Thiophene derivatives are prone to oxidation; add stabilizers like BHT (0.1% w/w) .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: How can spectroscopic data contradictions (e.g., unexpected NMR shifts) be resolved?

Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening. For example, restricted rotation around the amide bond may split peaks at low temperatures .

- Solvent Effects : Compare DMSO-d₆ (hydrogen-bond accepting) vs. CDCl₃ to identify solvent-induced shifts in the amide proton .

- DFT-NMR Correlation : Calculate chemical shifts using the GIAO method in Gaussian and cross-validate with experimental data .

Basic: What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane/isopropanol (90:10) at 1 mL/min. The methoxy and thiophene groups may induce stereoselective retention .

- SFC : Supercritical CO₂ with 2% methanol co-solvent achieves faster separation while maintaining resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.